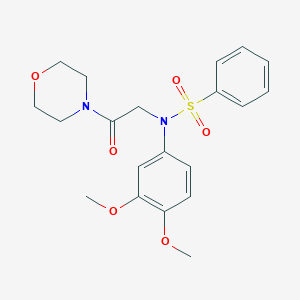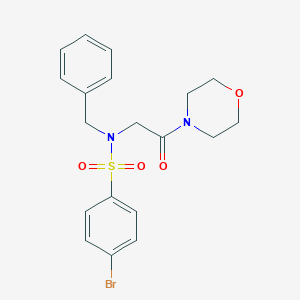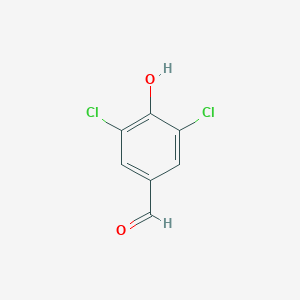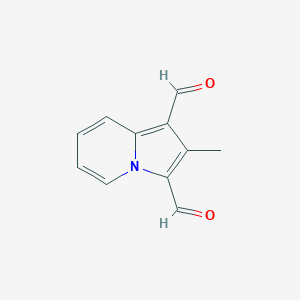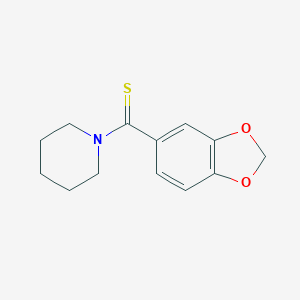![molecular formula C14H15NO B186936 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one CAS No. 24123-89-5](/img/structure/B186936.png)
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one
Descripción general
Descripción
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one, also known as BA-3, is a bicyclic compound that has been widely studied for its potential use in medicinal chemistry. It is a derivative of the natural product (-)-quinic acid and has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial effects.
Mecanismo De Acción
The mechanism of action of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. Studies have shown that 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one can induce apoptosis, or programmed cell death, in cancer cells, and may also have immunomodulatory effects.
Efectos Bioquímicos Y Fisiológicos
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one has been shown to exhibit a range of biochemical and physiological effects, including antitumor, antiviral, and antibacterial activity. In addition, it has been shown to have anti-inflammatory and analgesic effects, and may also have potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are many potential directions for future research on 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential as a therapeutic agent for a range of diseases. In addition, researchers may also investigate the use of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one as a tool for studying the biology of cancer cells and other diseases.
Aplicaciones Científicas De Investigación
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one has been the subject of numerous studies in the field of medicinal chemistry, with researchers investigating its potential as a therapeutic agent for a range of diseases. Some of the most promising applications of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one include its use as an antitumor agent, as well as its potential as an antiviral and antibacterial agent.
Propiedades
Número CAS |
24123-89-5 |
|---|---|
Nombre del producto |
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one |
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
2-benzylidene-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C14H15NO/c16-14-12-6-8-15(9-7-12)13(14)10-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 |
Clave InChI |
RBGFDYWXBIXLSF-JLHYYAGUSA-N |
SMILES isomérico |
C1CN\2CCC1C(=O)/C2=C\C3=CC=CC=C3 |
SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CC=C3 |
SMILES canónico |
C1CN2CCC1C(=O)C2=CC3=CC=CC=C3 |
Otros números CAS |
24123-89-5 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



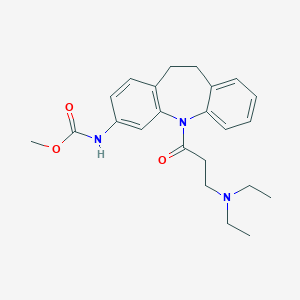



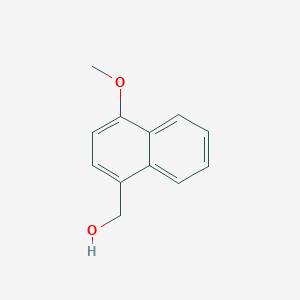
![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)
![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)
